Lithium Nonafluoro-1-butanesulfonate

Ionic conductivity Non-aqueous electrolyte Lithium salt comparison

Lithium Nonafluoro-1-butanesulfonate (LiNfO, CAS 131651-65-5) is a perfluorinated sulfonate lithium salt with molecular formula C₄F₉LiO₃S and molecular weight 306.03 g/mol. As a member of the fluorinated lithium salt class, it functions primarily as a lithium ion-conducting salt or as an electrolyte additive in non-aqueous liquid electrolytes (NALEs) for lithium-ion batteries (LIBs).

Molecular Formula C4F9LiO3S
Molecular Weight 306.1 g/mol
CAS No. 131651-65-5
Cat. No. B137669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Nonafluoro-1-butanesulfonate
CAS131651-65-5
Molecular FormulaC4F9LiO3S
Molecular Weight306.1 g/mol
Structural Identifiers
SMILES[Li+].C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C4HF9O3S.Li/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1
InChIKeyFEDFHMISXKDOJI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Nonafluoro-1-butanesulfonate (CAS 131651-65-5): Electrochemical Performance Baseline and Material Specifications for Battery R&D and Electrolyte Formulation


Lithium Nonafluoro-1-butanesulfonate (LiNfO, CAS 131651-65-5) is a perfluorinated sulfonate lithium salt with molecular formula C₄F₉LiO₃S and molecular weight 306.03 g/mol [1]. As a member of the fluorinated lithium salt class, it functions primarily as a lithium ion-conducting salt or as an electrolyte additive in non-aqueous liquid electrolytes (NALEs) for lithium-ion batteries (LIBs) [2]. The compound dissociates in polar solvents into Li⁺ and the nonafluoro-1-butanesulfonate anion (C₄F₉SO₃⁻), whose perfluorinated butyl chain confers distinct electrochemical properties relevant to solid electrolyte interphase (SEI) formation and high-voltage stability [3]. Standard commercial specifications typically report purity ≥95.0% (T), with appearance as a white to almost white powder or crystal .

1 Primary lithium salt or additive in non-aqueous liquid electrolytes (NALEs) for LIB R&D
2 Supports high-voltage cathode electrolyte research with perfluorinated anion SEI modification
3 Compatible with carbonate-based, binary solvent, and ionic liquid gel polymer electrolyte architectures

Lithium Nonafluoro-1-butanesulfonate (CAS 131651-65-5): Why In-Class Lithium Salts and Additives Are Not Interchangeable in Electrolyte Design


Fluorinated lithium salts and electrolyte additives within the same nominal class exhibit fundamentally different electrochemical behaviors that preclude direct substitution without performance penalty. The industry standard LiPF₆ suffers from poor thermal stability, decomposing at temperatures as low as 60 °C to release PF₅ and LiF, with subsequent reactions with trace water generating corrosive HF that degrades cycle life and safety [1]. Alternative perfluorinated sulfonates and sulfonimides—such as LiCF₃SO₃ (triflate), LiTFSI, and LiFSI—differ substantially in anion size, fluorinated chain length, Lewis basicity, and decomposition pathways, which directly govern SEI composition, ionic conductivity, electrochemical stability window, and aluminum current collector corrosion behavior [2]. Lithium Nonafluoro-1-butanesulfonate, bearing a C₄F₉ perfluorinated chain, occupies a specific physicochemical space distinct from shorter-chain analogs (C₁ triflate) and bulkier sulfonimides, with quantifiable differences in ionic conductivity, high-voltage oxidative stability, and SEI-forming characteristics that are documented in the evidence below [3].

LiNfO: C₄F₉ perfluorinated chain SEI former
LiPF₆: thermal decomposition above 60 °C may shift cycle-life and safety endpoints
LiNfO: intermediate chain-length anion adsorption behavior
LiCF₃SO₃ (triflate): shorter C₁ chain alters SEI composition and ionic conductivity profile
LiNfO: reported compatibility with Al current collectors
LiTFSI / LiFSI: sulfonimide class may present Al corrosion risk at elevated potentials

Lithium Nonafluoro-1-butanesulfonate (CAS 131651-65-5): Quantified Comparative Evidence for Scientific Procurement Decisions


Ionic Conductivity Comparison: LiNfO-Based NALE vs. In-Class Triflate Electrolyte System

In a non-aqueous liquid electrolyte (NALE) system comprising an equivalent binary mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME), LiNfO achieves a maximum ambient-temperature ionic conductivity of 2.66 × 10⁻³ S cm⁻¹ at a 1:2 PC:DME ratio [1]. While a direct head-to-head measurement against LiCF₃SO₃ in identical solvent conditions is not available in the retrieved literature, cross-class inference can be drawn: LiCF₃SO₃-based electrolytes are known to exhibit ionic conductivity approximately half that of LiPF₆-based liquid electrolytes [2]. The LiNfO conductivity value demonstrates that the C₄F₉ perfluorinated chain does not severely compromise ion mobility relative to the shorter C₁ triflate analog, while offering distinct SEI-forming advantages.

Ionic Conductivity
Cross-study
2.66 × 10⁻³ S cm⁻¹
Supports NALE conductivity screening for electrolyte formulation
PC:DME (1:2 v/v), ambient temperature; cross-class inference from triflate systems
Ionic conductivity Non-aqueous electrolyte Lithium salt comparison

Electrochemical Stability Window: LiNfO vs. Baseline Carbonate Electrolyte

The LiNfO-based non-aqueous liquid electrolyte (NALE) system demonstrates a wide electrochemical stability window of approximately 5 V vs. Li/Li⁺ [1]. In a separate study employing LiNfO as a nonsacrificial additive (1 wt%) in a baseline carbonate electrolyte, the oxidative stability increased from 4.5 V to 5.25 V vs. Li/Li⁺, representing a quantifiable enhancement of 0.75 V . This improvement is attributed to the anion adsorption behavior of the perfluorinated sulfonate species, which modifies the electrochemical double layer and suppresses solvent decomposition at high potentials.

Stability Window
Head-to-head
5.25 V vs 4.5 V (+0.75 V)
Reported oxidative stability expansion supports high-voltage cathode compatibility review
1 wt% additive in carbonate electrolyte; cyclic voltammetry
Electrochemical stability window High-voltage electrolyte Oxidative stability

High-Voltage and High-Temperature Cycling Performance: LiNfO-Enabled LiCoO₂ Battery vs. LiPF₆ Baseline

When employed as a covalent, fluorine-rich lithium salt to create a LiF-rich cathode electrolyte interphase (CEI), Lithium Nonafluoro-n-butanesulfonate enables stable LiCoO₂ battery operation at an elevated charge cut-off voltage of 4.7 V, a condition under which conventional LiPF₆-based electrolytes fail due to severe phase transitions and surface destruction of the LCO electrode [1]. Furthermore, the salt's satisfactory thermal stability empowers the LiCoO₂ cell to operate under harsh conditions of 60 °C and 4.6 V [1]. In contrast, LiPF₆ is well-documented to decompose at temperatures as low as 60 °C, releasing PF₅ and generating corrosive HF that degrades cycle life and safety [2].

High-Voltage Cycling
Cross-study
4.6 V / 60 °C stable vs LiPF₆ failure
Reported thermal and voltage tolerance supports high-energy-density cell research
LiCoO₂ cathode, pouch cell; LiPF₆ decomposes at ~60 °C
High-voltage cycling Thermal stability LiCoO₂ cathode

SEI Engineering and Low-Temperature Performance: LiNfO Additive vs. Untreated Electrolyte

As a nonsacrificial electrolyte additive, Lithium Nonafluoro-1-butanesulfonate modifies the solid electrolyte interphase (SEI) at graphite electrodes through anion adsorption effects that alter the decomposition behavior of other electrolyte components. This results in a thinner, more uniform SEI with decreased interfacial impedance [1]. Quantitatively, in graphite/NCM811 cells, the LiNfO additive considerably enhances low-temperature cycleability at -20 °C, with no dendritic lithium metal deposition observed at the negative electrode surface [1]. Additionally, in a separate pouch cell study using LiNfO (designated NFSALi) as an additive, graphite‖NCM523 cells demonstrated 66.88% capacity retention after 200 high-rate cycles with 3C charging and 5C discharging under a high-temperature condition of 55 °C [2].

SEI Engineering
Head-to-head
Nonsacrificial anion adsorption; thinner SEI with reduced interfacial impedance
Supports dual-temperature-range SEI modification studies
-20 °C cycling without Li dendrite deposition; 66.88% retention at 55 °C, 200 cycles
SEI modification Low-temperature cycling Nonsacrificial additive

Discharge Capacity in Full Cells: LiNfO-Based NALE vs. LiNfO-IL Gel Polymer Electrolyte

In a Li/NALE//LiCoO₂ cell fabricated with the LiNfO-based non-aqueous liquid electrolyte (PC:DME 1:2 solvent system), a high specific discharge capacity of 154 mAh g⁻¹ was delivered at ambient temperature [1]. In a distinct electrolyte architecture—an ionic liquid gel polymer electrolyte (IGPE) comprising LiNfO, BMImNfO ionic liquid, and PVdF-co-HFP polymer matrix—a maximum discharge capacity of 138.1 mAh g⁻¹ was achieved with LiCoO₂ cathode at low current rate [2]. The difference of approximately 16 mAh g⁻¹ reflects the impact of electrolyte viscosity and ion transport constraints in the gel polymer system relative to the free-flowing liquid electrolyte.

Discharge Capacity
Head-to-head
154 vs 138.1 mAh g⁻¹
Supports electrolyte-architecture-dependent performance comparison
NALE liquid vs IGPE gel polymer; LiCoO₂ cathode at low current rate
Discharge capacity Gel polymer electrolyte LiCoO₂ full cell

Water Absorption Behavior in Polymer Matrices: LiNfO vs. Other Lithium Salts (LiClO₄, LiCF₃SO₃, LiTFSI)

In poly(methyl methacrylate) (PMMA) doped with various lithium salts, the rate of weight change during water absorption followed the order: LiClO₄ > LiCF₃SO₃ > LiC₄F₉SO₃ (LiNfO) > LiN(CF₃SO₂)₂ (LiTFSI) [1]. Lithium Nonafluoro-1-butanesulfonate (LiC₄F₉SO₃) exhibits intermediate water absorption behavior—lower than the highly hygroscopic LiClO₄ and shorter-chain triflate, yet higher than the extremely hydrophobic LiTFSI. This ranking correlates directly with the terminal relaxation times in the flow region of viscoelastic measurements, indicating that water absorption is influenced by the pinning effect of the anion on PMMA molecular chains [1].

Water Absorption
Head-to-head
Rank 3 of 4: LiClO₄ > CF₃SO₃ > LiNfO > LiTFSI
Supports polymer electrolyte formulation selection based on hygroscopicity profile
PMMA matrix; intermediate hydrophobicity between triflate and LiTFSI
Water absorption Polymer electrolyte PMMA doping

Lithium Nonafluoro-1-butanesulfonate (CAS 131651-65-5): Recommended R&D and Industrial Application Scenarios Based on Evidence-Based Differentiation


High-Voltage LiCoO₂ Battery Electrolyte Formulation for Portable Electronics (≥4.6 V Operation)

Leverage Lithium Nonafluoro-1-butanesulfonate as a covalent, fluorine-rich lithium salt to fabricate a robust LiF-rich cathode electrolyte interphase (CEI) that enables stable LiCoO₂ battery operation at elevated charge cut-off voltages of 4.6 V to 4.7 V, unlocking additional specific capacity and energy density beyond conventional 4.5 V limits. The compound's demonstrated thermal stability supports operation at 60 °C and 4.6 V, conditions under which LiPF₆-based electrolytes catastrophically decompose, releasing PF₅ and generating corrosive HF [1]. This scenario is directly supported by 2.14 Ah Li‖LiCoO₂ pouch cell data achieving stack-level specific energy of 518 Wh kg⁻¹ (without packaging) [1].

Wide-Temperature Lithium-Ion Battery Electrolyte Additive for High-Rate Cycling (-20 °C to 55 °C)

Employ Lithium Nonafluoro-1-butanesulfonate as a nonsacrificial electrolyte additive (typically 1 wt% or optimized concentration) to engineer a thinner, fluorine-rich, and sulfur-containing SEI that suppresses solvent decomposition during high-rate cycling across extreme temperatures. The additive enables 66.88% capacity retention after 200 cycles under 3C charge/5C discharge at 55 °C in graphite‖NCM523 pouch cells [2], while simultaneously enhancing low-temperature cycleability at -20 °C with no dendritic lithium metal deposition [3]. This scenario addresses the dual challenge of high-temperature stability and low-temperature operability in automotive and grid-storage applications.

Non-Aqueous Liquid Electrolyte (NALE) Formulation as Primary Lithium Salt in PC:DME Binary Solvent Systems

Utilize Lithium Nonafluoro-1-butanesulfonate as the primary lithium ion-conducting salt in non-aqueous liquid electrolytes comprising propylene carbonate (PC) and 1,2-dimethoxyethane (DME) binary mixtures. At an optimized 1:2 PC:DME volume ratio, the electrolyte system delivers an ionic conductivity of 2.66 × 10⁻³ S cm⁻¹ at ambient temperature and a wide electrochemical stability window of approximately 5 V vs. Li/Li⁺ [4]. Full cells fabricated with LiCoO₂ cathodes achieve a specific discharge capacity of 154 mAh g⁻¹ [4]. This scenario is applicable to research-scale LIB fabrication and electrolyte screening where LiNfO's perfluorinated chain length offers distinct SEI-forming characteristics compared to shorter-chain analogs.

Ionic Liquid Gel Polymer Electrolyte (IGPE) Separator for Rechargeable Lithium-Ion Batteries

Incorporate Lithium Nonafluoro-1-butanesulfonate into ionic liquid gel polymer electrolytes (IGPEs) using PVdF-co-HFP polymer matrices and BMImNfO ionic liquid for application as active separators in rechargeable LIBs. The IGPE system obeys Arrhenius behavior with a maximum ionic conductivity of 10⁻² S cm⁻¹ at 100 °C and achieves a discharge capacity of 138.1 mAh g⁻¹ with LiCoO₂ cathodes at low current rates [5]. This scenario is particularly relevant for developing safer, non-flammable battery architectures where the gel polymer matrix mitigates leakage risks while maintaining acceptable electrochemical performance.

Application
Selection Property
Validation Focus
High-voltage LiCoO₂ electrolyte R&D
Thermal stability and CEI-forming profile
Capacity retention at elevated voltage and 60 °C cycling
Wide-temperature additive studies
Nonsacrificial SEI modification behavior
Low-temperature dendrite suppression; high-rate cycling at 55 °C
NALE primary salt formulation
Ionic conductivity in binary solvent systems
Conductivity and full-cell discharge evaluation
Gel polymer electrolyte R&D
Polymer matrix and ionic liquid compatibility
Gel-phase conductivity and discharge performance

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